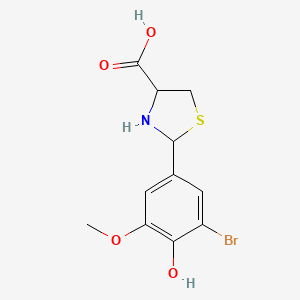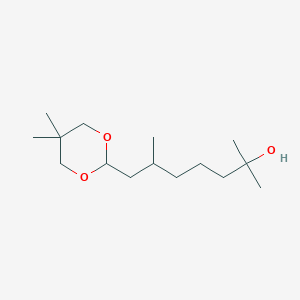![molecular formula C18H20N2O5S B5152459 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide, also known as ISA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide is not fully understood. However, it has been suggested that 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide may exert its therapeutic effects through the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to improve cardiac function and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in lab experiments is its potential therapeutic applications. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. One potential area of research is the development of new drugs based on 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. Additionally, further studies are needed to determine the safety and efficacy of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in humans.
Métodos De Síntesis
The synthesis of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide involves the reaction of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide.
Aplicaciones Científicas De Investigación
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been studied for its potential to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-6-15(25-12-18(19)21)10-17(16)26(22,23)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQUXSDUCLXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)

![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)


![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)

![5,10-di-2-furyl-2,7-bis(4-methoxy-2-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5152437.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)